H-Glu(oall)-oall p-tosylate structure and molecular weight.
H-Glu(oall)-oall p-tosylate structure and molecular weight.
Structural Characterization, Synthesis, and Orthogonal Utility in Peptide Chemistry
Executive Summary
H-Glu(OAll)-OAll p-tosylate (L-Glutamic acid diallyl ester p-toluenesulfonate) is a specialized amino acid derivative serving as a critical intermediate in convergent peptide synthesis and peptidomimetic development. Unlike standard Fmoc/Boc-protected building blocks, this compound presents a free
This unique configuration provides three-dimensional orthogonality :
-
Base-stable: Resistant to Piperidine (Fmoc removal conditions).
-
Acid-stable: Resistant to TFA (Boc/Trityl removal conditions).
-
Palladium-labile: Cleavable exclusively via Pd(0) catalysis (Tsuji-Trost reaction).
This guide details the physicochemical properties, synthesis protocols, and mechanistic utility of this compound for researchers requiring precise side-chain manipulation or backbone anchoring.
Part 1: Structural Characterization & Physicochemical Data
The compound exists as a stable crystalline salt. The p-toluenesulfonic acid (TosOH) counterion prevents the free amine from attacking the ester linkages (diketopiperazine formation or polymerization) and renders the molecule non-hygroscopic for easy handling.
Molecular Specifications
| Property | Data |
| Chemical Name | L-Glutamic acid diallyl ester p-toluenesulfonate |
| Common Notation | H-Glu(OAll)-OAll[1] · TosOH |
| CAS Number | 20845-16-3 |
| Molecular Formula | |
| Molecular Weight | 399.46 g/mol |
| Exact Mass | 399.1352 |
| Appearance | White to off-white crystalline powder |
| Solubility | High: MeOH, DCM, DMF, DMSO; Low: |
| Melting Point | 118–120 °C (Typical) |
Structural Composition Diagram
The following diagram illustrates the ionic interaction between the glutamic acid diester cation and the tosylate anion.
Figure 1: Structural hierarchy of the salt complex. The ammonium cation (
Part 2: Synthesis Protocol (Dean-Stark Esterification)
Objective: Synthesize H-Glu(OAll)-OAll · TosOH from L-Glutamic acid.[2] Mechanism: Fischer esterification driven by azeotropic water removal.
Reagents Required[2][3][4][5][6]
-
L-Glutamic acid (1.0 eq)
-
Allyl Alcohol (10–15 eq) – Acts as both reagent and solvent.
-
p-Toluenesulfonic acid monohydrate (1.1 eq)
-
Benzene or Toluene (Solvent for azeotrope)
-
Diethyl ether (for precipitation)
Step-by-Step Methodology
-
Setup: Equip a Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Mixing: Add L-Glutamic acid (e.g., 14.7 g, 100 mmol) and p-Toluenesulfonic acid monohydrate (20.9 g, 110 mmol) to the flask.
-
Solvent Addition: Add Allyl Alcohol (approx. 100 mL) and Benzene/Toluene (approx. 50 mL).
-
Note: The non-polar solvent aids in creating an azeotrope to carry water into the trap.
-
-
Reflux: Heat the mixture to reflux (approx. 90–100 °C oil bath). Maintain reflux until the theoretical amount of water (~3.6 mL for 100 mmol scale) collects in the Dean-Stark trap.
-
Duration: Typically 4–12 hours. The solution should become clear as the amino acid dissolves.
-
-
Concentration: Cool the mixture to room temperature. Remove excess Allyl Alcohol and solvent under reduced pressure (Rotary Evaporator).
-
Crystallization:
-
Dissolve the resulting oily residue in a minimum amount of DCM or Methanol.
-
Slowly add cold Diethyl Ether or Hexanes with vigorous stirring to induce precipitation.
-
-
Isolation: Filter the white precipitate, wash with cold Ether, and dry under high vacuum.
Validation (Self-Check):
-
Yield: Expect 80–90%.
-
TLC: Check disappearance of baseline Glutamic Acid (polar) and appearance of a high-Rf spot (non-polar ester).
-
NMR: Look for characteristic Allyl signals: Multiplet at
5.9 ppm (methine), Doublet of doublets at 5.3 ppm (terminal methylene).
Part 3: Mechanism of Action & Orthogonality
The primary value of H-Glu(OAll)-OAll is its Orthogonality . In complex peptide synthesis (e.g., cyclic peptides, branched peptides), you often need to protect the C-terminus and side-chain while extending the N-terminus.
The Protection Matrix
| Group | Removal Reagent | Mechanism | Stability of Allyl Ester? |
| Fmoc | 20% Piperidine | Stable | |
| Boc | 95% TFA | Acidolysis | Stable |
| Allyl | Labile |
Deprotection Mechanism (Tsuji-Trost)
To remove the allyl esters (exposing the free carboxylic acids), a Palladium(0) catalyst is used.[5] The reaction proceeds via a
Standard Deprotection Cocktail:
-
Catalyst:
(Tetrakis, 0.1–0.5 eq) -
Scavenger: Phenylsilane (
) or Morpholine. -
Solvent: DCM (dry).
Figure 2: Palladium-catalyzed deprotection cycle. The scavenger is essential to prevent the allyl group from recombining with the carboxylate.
Part 4: Handling and Stability[2]
-
Storage: Store at +2°C to +8°C. Keep desiccated. The tosylate salt is significantly more stable than the free amine oil, which is prone to oxidation and polymerization.
-
Free Amine Generation: For coupling reactions, the salt must be neutralized in situ.
-
Protocol: Dissolve H-Glu(OAll)-OAll · TosOH in DMF. Add DIEA (Diisopropylethylamine) (1.0–2.0 eq) immediately before adding the activated carboxylic acid component.
-
Warning: Do not store the neutralized free amine; use immediately.
-
-
Toxicity: Allyl compounds can be irritants. Handle in a fume hood. Palladium catalysts are toxic and should be handled with care.
References
-
Next Peptide. (n.d.). H-Glu(Oall)-Oall.TosOH Product Data. Retrieved January 29, 2026, from [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Allyl ester stability).
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Review of orthogonality including Allyl/Alloc).
- Trost, B. M. (1980). New rules of selectivity: allylic alkylations catalyzed by palladium. Accounts of Chemical Research. (Foundational mechanism for Pd-Allyl chemistry).
Sources
- 1. 20845-16-3 | H-Glu(Oall)-Oall.TosOH | Next Peptide [nextpeptide.com]
- 2. nbinno.com [nbinno.com]
- 3. spegroup.ru [spegroup.ru]
- 4. CN111807994A - L-glutamic acid derivative and synthesis method and application thereof - Google Patents [patents.google.com]
- 5. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
